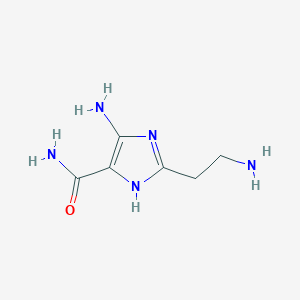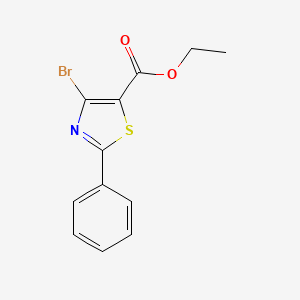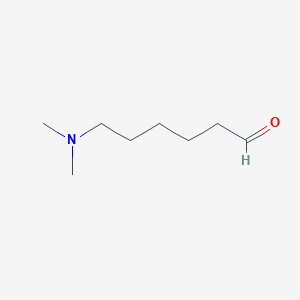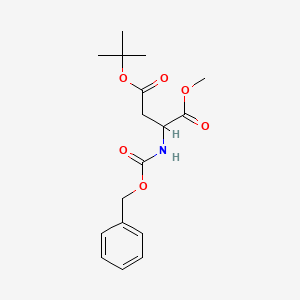![molecular formula C10H11N3O B12826985 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12826985.png)
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of this compound includes an imidazole ring fused to a benzene ring, with an amino group and a methyl group attached to the imidazole ring.
Preparation Methods
The synthesis of 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Scientific Research Applications
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone can be compared with other benzimidazole derivatives, such as:
2-(2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its anti-tubercular activity.
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Used in the synthesis of various pharmaceuticals.
4-[(1H-benzo[d]imidazol-2-yl)methyl]benzene: Studied for its potential antimicrobial properties. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-amino-6-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-3-4-8-9(5-6)13(7(2)14)10(11)12-8/h3-5H,1-2H3,(H2,11,12) |
InChI Key |
CWHDQIIIPWYKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


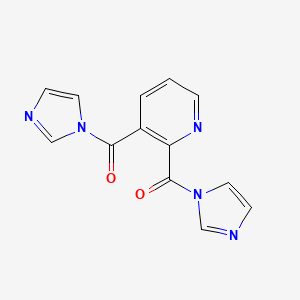


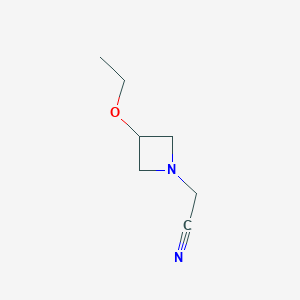


![Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12826924.png)
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid](/img/structure/B12826926.png)
